molecular formula C₁₂H₂₂NO₁₁ B1140031 4-O-beta-D-mannopyranosyl-D-glucopyranose CAS No. 29276-55-9

4-O-beta-D-mannopyranosyl-D-glucopyranose

Cat. No.: B1140031
CAS No.: 29276-55-9
M. Wt: 342.3
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Description

4-O-beta-D-mannopyranosyl-D-glucopyranose is a disaccharide composed of a mannose and a glucose molecule linked by a beta-1,4-glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-beta-D-mannopyranosyl-D-glucopyranose typically involves the enzymatic reaction catalyzed by 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme facilitates the transfer of a mannose residue from a donor molecule to a glucose acceptor, forming the disaccharide. The reaction conditions usually require a phosphate buffer and a controlled pH environment to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria, such as Bacteroides fragilis, are engineered to overexpress the necessary enzymes for the biosynthesis of this disaccharide. The fermentation process is optimized for high yield and purity, involving precise control of temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

4-O-beta-D-mannopyranosyl-D-glucopyranose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.

    Hydrolysis: This reaction involves the cleavage of the glycosidic bond between the mannose and glucose units, resulting in the formation of free mannose and glucose molecules.

    Oxidation: The compound can be oxidized to form corresponding aldonic acids.

    Glycosylation: This reaction involves the addition of glycosyl groups to the disaccharide, forming more complex oligosaccharides.

Common Reagents and Conditions

    Hydrolysis: Glycosidases, acidic conditions (e.g., hydrochloric acid).

    Oxidation: Nitric acid, bromine water.

    Glycosylation: Glycosyltransferases, activated sugar donors (e.g., UDP-glucose).

Major Products Formed

    Hydrolysis: Mannose and glucose.

    Oxidation: Mannonic acid and gluconic acid.

    Glycosylation: Various oligosaccharides depending on the glycosyl donor used.

Mechanism of Action

The mechanism of action of 4-O-beta-D-mannopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound is recognized by glycosidases and glycosyltransferases, which catalyze its hydrolysis and glycosylation, respectively. These reactions are crucial for the metabolism and biosynthesis of complex carbohydrates. The molecular targets include various enzymes involved in carbohydrate metabolism, such as mannosidases and glucosidases .

Comparison with Similar Compounds

4-O-beta-D-mannopyranosyl-D-glucopyranose can be compared with other disaccharides such as:

    Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

    Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

    Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Uniqueness

The uniqueness of this compound lies in its specific glycosidic linkage and its role in the metabolism of mannans. This distinguishes it from other disaccharides that primarily involve glucose-glucose or glucose-galactose linkages .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-OKIQBEFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-beta-D-mannopyranosyl-D-glucopyranose
Reactant of Route 2
4-O-beta-D-mannopyranosyl-D-glucopyranose
Reactant of Route 3
4-O-beta-D-mannopyranosyl-D-glucopyranose
Reactant of Route 4
4-O-beta-D-mannopyranosyl-D-glucopyranose
Reactant of Route 5
4-O-beta-D-mannopyranosyl-D-glucopyranose
Reactant of Route 6
4-O-beta-D-mannopyranosyl-D-glucopyranose

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